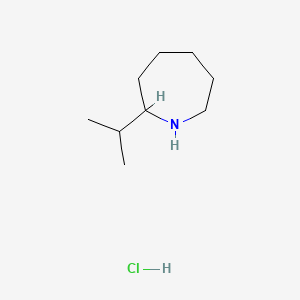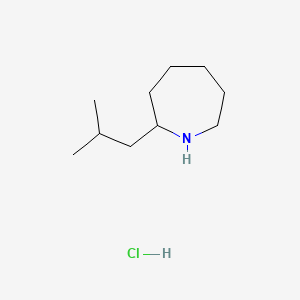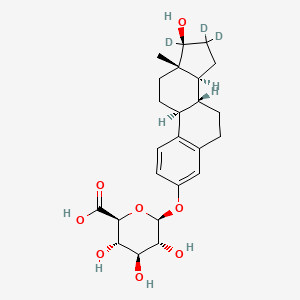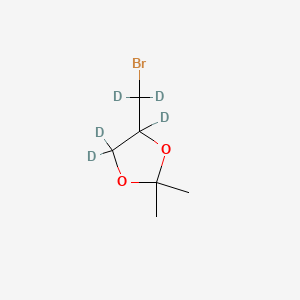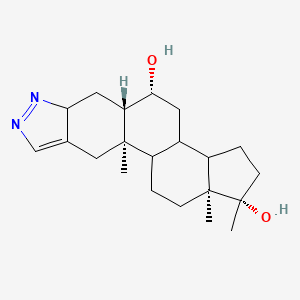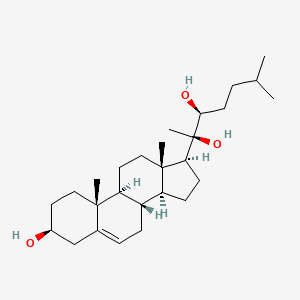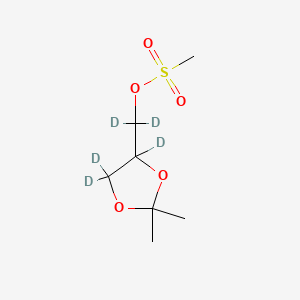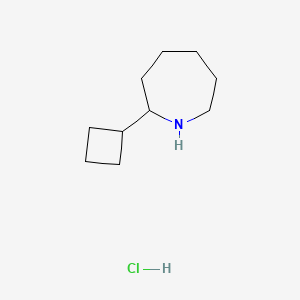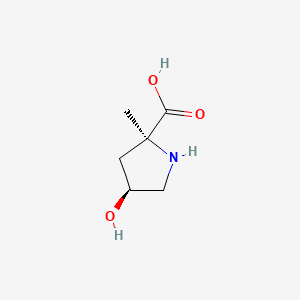
1-(6-Methyl-3-pyridinyl)ethanol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-3-pyridinyl)ethanol-d4 is a deuterated form of 1-(6-Methyl-3-pyridinyl)ethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C8H7D4NO, and it has a molecular weight of 141.2 . Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Méthodes De Préparation
The synthesis of 1-(6-Methyl-3-pyridinyl)ethanol-d4 involves the incorporation of deuterium atoms into the molecular structure. One common method for preparing deuterated compounds is through the use of deuterated reagents. For instance, the synthesis of this compound can be achieved by reacting 6-methyl-3-pyridinecarboxaldehyde with deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound may involve large-scale synthesis using similar deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
1-(6-Methyl-3-pyridinyl)ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(6-Methyl-3-pyridinyl)acetaldehyde-d4 using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions.
Reduction: Reduction of this compound can yield 1-(6-Methyl-3-pyridinyl)methanol-d4 using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming 1-(6-Methyl-3-pyridinyl)chloride-d4.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(6-Methyl-3-pyridinyl)ethanol-d4 has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: The compound is utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: In the industrial sector, deuterated compounds are used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-3-pyridinyl)ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to altered biochemical interactions. For example, in metabolic studies, the deuterium labeling allows researchers to track the compound’s transformation and identify key metabolic intermediates.
Comparaison Avec Des Composés Similaires
1-(6-Methyl-3-pyridinyl)ethanol-d4 can be compared with other similar compounds, such as:
1-(6-Methyl-3-pyridinyl)ethanol: The non-deuterated form of the compound, which lacks the unique properties conferred by deuterium atoms.
1-(6-Methyl-3-pyridinyl)methanol-d4: A related deuterated compound with a different functional group, used in similar research applications.
1-(6-Methyl-3-pyridinyl)acetaldehyde-d4: Another deuterated derivative used in oxidation studies and metabolic research.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways.
Propriétés
Numéro CAS |
1346600-72-3 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
141.206 |
Nom IUPAC |
1,2,2,2-tetradeuterio-1-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3/i2D3,7D |
Clé InChI |
LYMOQGXOROSRPJ-QFRGLVERSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)O |
Synonymes |
α,6-Dimethyl-3-pyridinemethanol-d4; dl-2-Methyl-5-[1-hydroxy(ethyl-d4)]pyridine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


